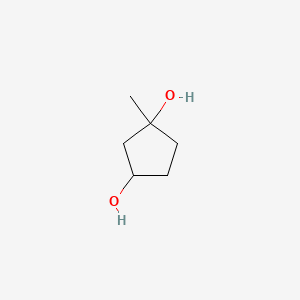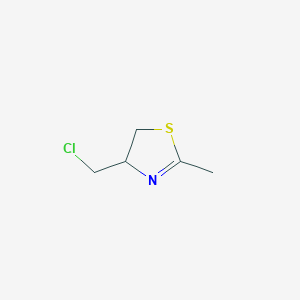![molecular formula C14H21N3O3S B13885920 tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)
tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, and a hydroxyethylcarbamothioylamino moiety. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylcarbamate intermediate: This step involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the hydroxyethylcarbamothioylamino group: The intermediate is then reacted with 2-hydroxyethyl isothiocyanate under controlled conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-hydroxycarbamate: Known for its use in generating t-Boc–N=O for Diels Alder reactions.
tert-Butyl carbamate: Used in palladium-catalyzed synthesis of N-Boc-protected anilines.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Studied for its unique hydrogen bonding patterns.
Eigenschaften
Molekularformel |
C14H21N3O3S |
|---|---|
Molekulargewicht |
311.40 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(19)17-11-6-4-10(5-7-11)16-12(21)15-8-9-18/h4-7,18H,8-9H2,1-3H3,(H,17,19)(H2,15,16,21) |
InChI-Schlüssel |
NUCWLHGCWOMPQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=S)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)
![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)


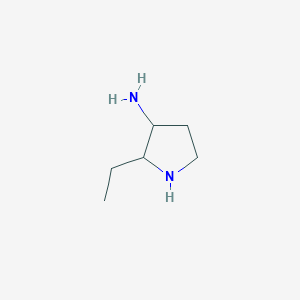
![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)
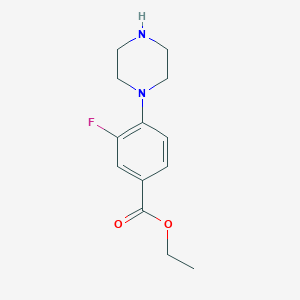

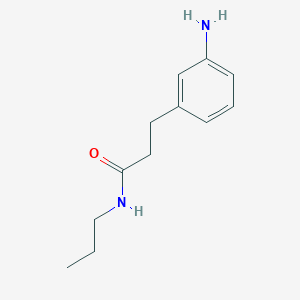
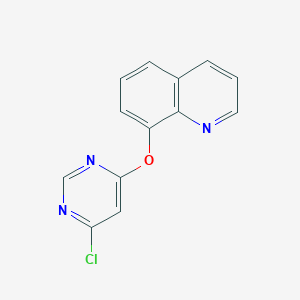

![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
